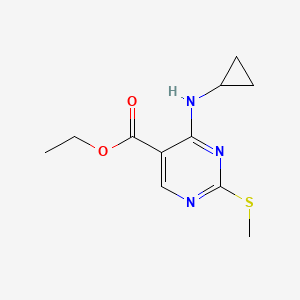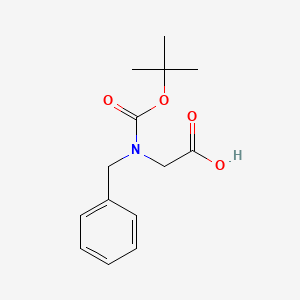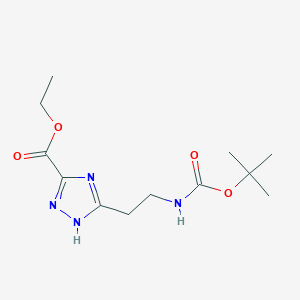![molecular formula C9H6N2O2 B1313223 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 134997-74-3](/img/structure/B1313223.png)
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
概要
説明
“3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound that is often used in organic synthesis reactions as an important intermediate . It can be used to synthesize biologically active compounds, such as drugs and pesticides .
Synthesis Analysis
The synthesis of this compound has been described in various scientific papers. For instance, a flow chemistry approach has been used to create libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . The synthesis process typically involves a series of chemical reactions, including the use of Hexane/ethyl acetate as an eluent .Molecular Structure Analysis
The molecular structure of “3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is represented by the formula C9H6N2O2 . The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with other substances to form new compounds . The exact reactions it undergoes can depend on the conditions and the other substances present.科学的研究の応用
Innovative Synthesis Methods
3,4-Dihydro-2H-benzo[1,4]oxazines have been studied for their applications in biology and medication. A novel synthesis method using 2-aminophenol as the starting material to produce various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine, including 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile, has been developed. This represents a new pathway for synthesizing these compounds, highlighting their potential in scientific research (詹淑婷, 2012).
Antimicrobial Activity
Novel compounds bearing the benzo[b][1,4]oxazin-3(4H)-yl structure have been synthesized and evaluated for their antimicrobial activity. Studies have shown that some of these compounds exhibit significant antimicrobial properties against various strains of bacteria and fungi, indicating their potential application in developing new antimicrobial agents (N. Desai et al., 2017).
Herbicidal Activity
The herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including the commercial herbicide flumioxazin, has been identified as inhibition of protoporphyrinogen oxidase. These compounds demonstrate high efficacy, broad-spectrum activity, and safety to crops, indicating the potential of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in agricultural applications (Mingzhi Huang et al., 2005).
Pharmacological Applications
3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been investigated as 5-HT6 receptor antagonists. Many of these compounds display subnanomolar affinities for the 5-HT6 receptor, indicating their potential use in treating neurological disorders. The relationship between structure, lipophilicity, and hERG inhibition in these compounds offers insights into the design of new pharmacological agents (S. Zhao et al., 2007).
Chemical Library Development
The synthesis of diverse benzo[1,4]oxazin-3-one-based compounds, including novel benzo[1,4]oxazin-3-one-based tricycles, from 1,5-difluoro-2,4-dinitrobenzene showcases the potential of these structures in creating a chemical library for various research applications. This library could be useful in parallel solution-phase reactions, further expanding the utility of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in scientific research (Yunyun Yuan et al., 2007).
将来の方向性
特性
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBILQWUWLALFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443001 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile | |
CAS RN |
134997-74-3 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)

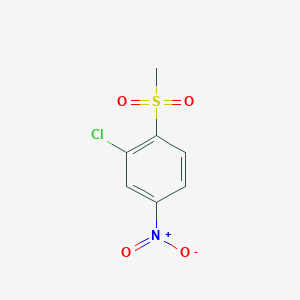
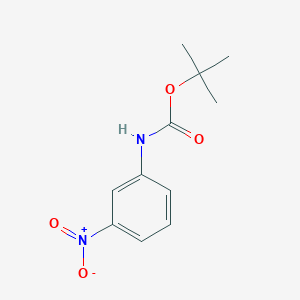
![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)
![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)
